

# Technical Whitepaper: 2-Chloro-2,3,3,3-tetrafluoropropanoyl Chloride

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## Compound of Interest

Compound Name:	2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
CAS No.:	6066-46-2
Cat. No.:	B1304055

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Chemical Class: Perhalogenated Acyl Chlorides | CAS: 6066-46-2 Core Utility: Non-enolizable Fluorinated Building Block for Medicinal Chemistry

## Executive Summary & Chemical Identity

**2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride** (CTFPC) is a specialized fluorinated intermediate used primarily to introduce the highly lipophilic, metabolically stable 1-chloro-1,2,2,2-tetrafluoroethyl motif into pharmaceutical and agrochemical scaffolds.

Unlike typical acyl chlorides, CTFPC possesses a quaternary

-carbon. The absence of

-hydrogens renders it non-enolizable, eliminating the competing ketene-formation pathways often seen in base-catalyzed acylation reactions. This structural feature allows for cleaner nucleophilic substitutions with sterically hindered amines and alcohols.

## Physiochemical Profile

Property	Value / Description	Note
Formula		
Molecular Weight	198.93 g/mol	High halogen density
Structure		Quaternary chiral center at C2
Physical State	Volatile Liquid	Fuming in moist air
Boiling Point	-50–55 °C (Est.)	Highly volatile; handle with cold traps
Density	>1.5 g/mL	Denser than water
Solubility	Reacts with water	Soluble in DCM, THF, Toluene

## Synthetic Production & Purification

High-purity CTFPC is rarely found in bulk catalog stock due to its hydrolytic instability. It is best synthesized in situ or immediately prior to use from its corresponding acid precursor.

## Precursor Synthesis (Upstream)

The industrial route typically begins with the oxidation of hydrochlorofluoroolefins (HCFOs), specifically 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf), a common refrigerant intermediate.

## Laboratory Scale Synthesis Protocol

Objective: Conversion of 2-chloro-2,3,3,3-tetrafluoropropanoic acid (CAS 6189-02-2) to CTFPC.

Reagents:

- Precursor: 2-chloro-2,3,3,3-tetrafluoropropanoic acid (1.0 eq)
- Chlorinating Agent: Thionyl Chloride ( ) (1.5 eq) or Oxalyl Chloride ( ( ) )

- Catalyst: DMF (anhydrous, 1-2 mol%)

#### Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, inlet, and a caustic scrubber (NaOH trap) to neutralize evolved and .
- Addition: Charge the flask with the fluorinated acid. Add catalytic DMF.
- Chlorination: Add dropwise at room temperature. The reaction is endothermic but gas evolution ( ) requires controlled addition.
- Reflux: Heat the mixture to 60°C for 2–4 hours. Monitor reaction progress via -NMR (Shift of the signal indicates conversion from -COOH to -COCl).
- Isolation: Perform fractional distillation directly from the reaction vessel. Collect the fraction boiling between 50–55°C.
  - Critical Note: Do not use aqueous workup. The product hydrolyzes instantly.

## Synthesis Workflow Diagram



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Caption: Linear synthesis workflow from alkene feedstock to purified acyl chloride.

## Reactivity & Mechanistic Pathways

CTFPC is distinct from standard alkyl acid chlorides due to the inductive effect of the perfluorinated tail and the steric bulk of the quaternary center.

## Electrophilicity & Substitution

The electron-withdrawing nature of the

and

substituents creates an intensely electrophilic carbonyl carbon. However, the bulky

substitution at the

-position imposes steric constraints.

- Reaction Type:

(Addition-Elimination).

- Kinetic Profile: Reacts rapidly with primary amines/alcohols but requires forcing conditions (heat/catalyst) for hindered nucleophiles.

## The "Non-Enolizable" Advantage

In standard acid chlorides (e.g., propionyl chloride), base-catalyzed reactions can lead to ketene intermediates (

), resulting in dimerization or racemization.

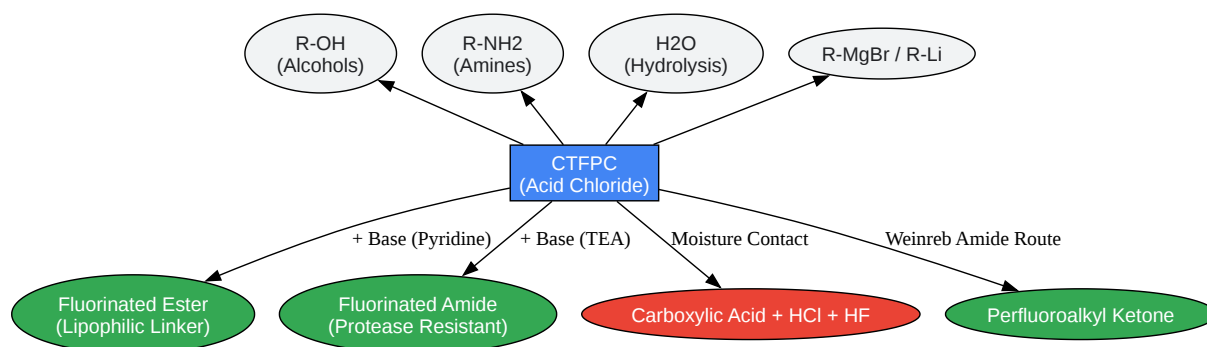
- CTFPC Mechanism: Because C2 is quaternary (

), no

-proton exists.

- Result: Elimination to ketene is impossible. This preserves the chiral integrity of the C2 center during acylation reactions.

## Reaction Network Diagram



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Caption: Primary reactivity pathways. Note the irreversible hydrolysis pathway (Red).

## Applications in Drug Development

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moiety serves as a powerful bioisostere in medicinal chemistry.

### Metabolic Stability

Replacing a standard isopropyl or ethyl group with the tetrafluoropropyl group significantly blocks metabolic oxidation (P450 metabolism). The C-F bonds are chemically inert, and the absence of

-hydrogens prevents oxidative dealkylation.

### Lipophilicity Modulation

The high fluorine content increases the LogP of the target molecule, enhancing membrane permeability. This is critical for CNS-targeting drugs where blood-brain barrier penetration is required.

## Chiral Building Block

Because C2 is chiral, CTFPC can be used to synthesize enantiopure drugs.

- Note: While the acid chloride racemizes slowly, the precursor acid can be resolved. Stereoselective synthesis usually employs the enantiopure acid converted to the chloride immediately before coupling.

## Handling, Safety, & Stability Protocols

Hazard Class: Corrosive (Skin/Eye), Lachrymator, Water-Reactive.

## The Hydrolysis Hazard (HF Generation)

Unlike standard acid chlorides which release only HCl upon hydrolysis, CTFPC can release Hydrogen Fluoride (HF) if the fluorinated backbone degrades under uncontrolled exothermic hydrolysis.

- Protocol: Always have Calcium Gluconate gel available in the lab (HF antidote).

## Storage Conditions

- Atmosphere: Store under positive pressure Argon or Nitrogen.
- Temperature: Refrigerate (2–8°C).
- Container: Teflon (PTFE) or glass with PTFE liners. Avoid metal seals which may corrode.

## Waste Disposal

Quench excess CTFPC by slow addition to a stirred solution of saturated Sodium Bicarbonate ( ) in ice. Do not add water directly to the neat chemical.

## References

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## Sources

- [1. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HCIF4O2 | CID 12060801 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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